1-methanesulfonylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methanesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane derivatives followed by carboxylation. The reaction typically requires a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonylated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
Methanesulfonic acid: Contains the sulfonyl group but lacks the cyclohexane ring, leading to distinct chemical behavior.
Cyclohexanesulfonic acid: Similar sulfonyl group but different structural arrangement, affecting its properties and uses.
Uniqueness
1-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, methanesulfonyl group, and carboxylic acid group
Properties
CAS No. |
1249262-30-3 |
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Molecular Formula |
C8H14O4S |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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